molecular formula C9H11ClN2 B11726222 4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone

4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone

Cat. No.: B11726222
M. Wt: 182.65 g/mol
InChI Key: JWRGEPOIPOSDQN-XFFZJAGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone can be synthesized through the reaction of 4-chlorobenzenecarbaldehyde with N,N-dimethylhydrazine under controlled conditions . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted benzene compounds, and oxides.

Scientific Research Applications

4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is crucial for its applications in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenecarbaldehyde: The parent compound without the N,N-dimethylhydrazone group.

    N,N-dimethylhydrazine: The hydrazine derivative without the benzene ring.

    4-chlorobenzaldehyde: A similar compound with an aldehyde group instead of the hydrazone group.

Uniqueness

4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine

InChI

InChI=1S/C9H11ClN2/c1-12(2)11-7-8-3-5-9(10)6-4-8/h3-7H,1-2H3/b11-7-

InChI Key

JWRGEPOIPOSDQN-XFFZJAGNSA-N

Isomeric SMILES

CN(C)/N=C\C1=CC=C(C=C1)Cl

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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